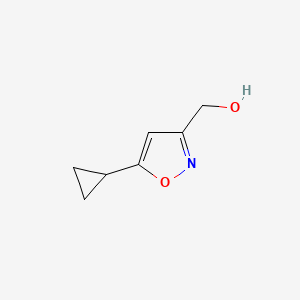

(5-Cyclopropylisoxazol-3-yl)methanol

Description

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic alcohol featuring an isoxazole core substituted with a cyclopropyl group at position 5 and a hydroxymethyl group at position 3. For instance, (5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol (CAS 946426-89-7) shares the isoxazole backbone but includes additional substituents, such as a 2,6-dichlorophenyl group at position 3 and a hydroxymethyl group at position 4 . Another variant, (5-Cyclopropyl-1,3-oxazol-4-yl)methanol (CAS 1511146-38-5), replaces the isoxazole ring with an oxazole ring, altering electronic properties and reactivity .

Key physicochemical properties of these analogs include:

- Molecular formula: C₁₃H₁₁Cl₂NO₂ (for the dichlorophenyl-substituted isoxazole derivative) .

- Molecular weight: 284.14 g/mol (dichlorophenyl analog) vs. 139.15 g/mol (oxazole analog) .

These compounds are of interest in agrochemical and pharmaceutical research due to their heterocyclic frameworks, which are known to influence bioactivity and metabolic stability.

Propriétés

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYRQGMZXHHVQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651015 | |

| Record name | (5-Cyclopropyl-1,2-oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-48-2 | |

| Record name | (5-Cyclopropyl-1,2-oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1060817-48-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis of β-Keto Hydroxamic Acid Precursors

- Acylated Meldrum’s acids are prepared by reacting Meldrum’s acid derivatives with acid chlorides containing the cyclopropyl substituent.

- The β-keto hydroxamic acid is then formed by reaction with N,O-bis-t-Boc hydroxylamine.

- Careful control of reaction temperature (around 90 °C) and reaction time (1.5–2 hours) is critical to optimize yield and avoid side reactions.

Cyclization to Isoxazole Ring

- The β-keto hydroxamic acid undergoes thermolysis to cyclize into the isoxazole ring.

- This step proceeds with high yields even when acid equivalents are reduced.

- The regioselectivity is controlled by the substituents and reaction conditions.

Introduction of Hydroxymethyl Group

- The hydroxymethyl group at the 3-position can be introduced by subsequent functional group transformations, such as reduction of a formyl or ester intermediate on the isoxazole ring.

Functionalization of Preformed Isoxazole Rings

An alternative approach involves starting from an isoxazol-3-ol intermediate and functionalizing it to obtain the hydroxymethyl derivative.

Preparation of Isoxazol-3-ol Intermediates

- Isoxazol-3-ol compounds can be synthesized by various routes, including ring closure of appropriate precursors.

- The cyclopropyl substituent at the 5-position is introduced via the choice of starting materials or through cross-coupling reactions.

Conversion to this compound

- The hydroxyl group at the 3-position can be converted to a hydroxymethyl group by nucleophilic substitution or reduction reactions.

- For example, reaction with formaldehyde derivatives or reduction of aldehyde intermediates can yield the methanol substituent.

A typical preparation table for stock solutions (for a related compound, (3-Cyclopropylisoxazol-5-yl)methanol) is shown below as a reference for solution preparation parameters:

| Stock Solution Concentration | 1 mg Sample (mL) | 5 mg Sample (mL) | 10 mg Sample (mL) |

|---|---|---|---|

| 1 mM | 7.1865 | 35.9324 | 71.8649 |

| 5 mM | 1.4373 | 7.1865 | 14.373 |

| 10 mM | 0.7186 | 3.5932 | 7.1865 |

Note: This table is for a closely related isomer and serves as a guide for solution preparation.

Research Findings and Optimization Notes

- Reaction times and temperatures are critical in the cyclization steps to avoid incomplete conversion or side reactions.

- The choice of protecting groups (e.g., Boc groups on hydroxylamine) influences yield and purity.

- Purification is typically achieved by column chromatography; however, in some cases, crude products are carried forward to subsequent steps to avoid losses.

- The cyclopropyl substituent is stable under the described reaction conditions, allowing its introduction early in the synthesis.

- Final products are characterized by NMR, mass spectrometry, and sometimes X-ray crystallography to confirm structure and regioselectivity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Yield Notes |

|---|---|---|---|

| 1 | Acylation of Meldrum's acid | Acid chloride with cyclopropyl group | Formation of acylated Meldrum’s acid precursor |

| 2 | Reaction with Boc-protected hydroxylamine | N,O-bis-t-Boc hydroxylamine, heat (~90 °C) | β-Keto hydroxamic acid intermediate |

| 3 | Thermolysis cyclization | Heating, acid catalysis optional | Isoxazole ring formation, high yield |

| 4 | Functional group transformation | Reduction or nucleophilic substitution | Introduction of hydroxymethyl group at 3-position |

| 5 | Purification | Column chromatography | Isolation of pure this compound |

Analyse Des Réactions Chimiques

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropyl isoxazole carboxylic acid.

Reduction: Formation of cyclopropyl isoxazole derivatives.

Substitution: Formation of various substituted isoxazole compounds.

Applications De Recherche Scientifique

(5-Cyclopropylisoxazol-3-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The isoxazole ring is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Properties

The following table summarizes key structural and physicochemical differences between (5-Cyclopropylisoxazol-3-yl)methanol and related compounds:

Key Differences and Implications

This may enhance interactions with biological targets . Pyrazole (): Contains two adjacent nitrogen atoms, offering stronger hydrogen-bonding capabilities and greater thermal stability .

Substituent Effects: The 2,6-dichlorophenyl group in ’s compound increases lipophilicity, which could improve bioavailability in lipid-rich environments but may reduce aqueous solubility .

Synthetic Accessibility: The pyrazole analog () has documented synthesis routes with yields up to 92%, suggesting robust scalability . Limited data are available for the oxazole and dichlorophenyl-isoxazole derivatives, though their structural complexity implies multi-step syntheses.

Activité Biologique

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound with significant potential in various biological applications, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Profile

- Molecular Formula : C7H9NO2

- Molecular Weight : 139.15 g/mol

- Structure : The compound features a cyclopropyl group attached to an isoxazole ring, which contributes to its unique biological properties.

The precise mechanism of action for this compound remains partially elucidated. However, it is believed that the isoxazole ring interacts with various enzymes and receptors, potentially modulating their activity. This interaction may lead to therapeutic effects, including:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in androgen signaling pathways, which are crucial in prostate cancer progression .

- Antimicrobial Properties : Studies indicate that it may also exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis (Mtb) .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against Mtb. It was found to inhibit Mtb respiration and biofilm formation more effectively than some existing antibiotics. The compound demonstrated a broader therapeutic window and improved potency against drug-resistant strains compared to traditional treatments .

| Compound | Activity Against Mtb | IC50 (μM) |

|---|---|---|

| C10 | Moderate | >25 |

| 17h | High | 2.62 |

| 17j | Very High | 9.27 |

Anticancer Activity

In cancer research, derivatives of this compound have shown promising results as inhibitors of androgen receptor signaling, which is critical in the treatment of prostate cancer. For example, certain derivatives reduced transcriptional activity and exhibited antiproliferative effects in prostate cancer cell lines such as LNCaP and LAPC-4 .

Case Studies

- Prostate Cancer Research :

- Tuberculosis Treatment :

Research Findings Summary

The biological activities of this compound are supported by diverse research findings:

- Antimicrobial Efficacy : Effective against Mtb, particularly in resistant strains.

- Anticancer Potential : Modulates androgen receptor activity, showing promise in prostate cancer treatment.

Q & A

Q. What are the established synthetic routes for (5-cyclopropylisoxazol-3-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation reactions. For example, a hydrazonoyl cyanide intermediate can be prepared by reacting 5-cyclopropylisoxazole-3-carboxylic acid derivatives with hydrazine hydrate under reflux conditions in ethanol. Key steps include:

- Reaction Setup : Refluxing at 353–373 K for 6–12 hours in ethanol .

- Purification : Recrystallization from ethanol or diethyl ether, monitored by TLC (silica gel, ethyl acetate/hexane) and GC for purity .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to amine derivatives) and temperature control to minimize side products .

Q. How is this compound characterized structurally and quantitatively?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : NMR (DMSO-) reveals peaks at δ 7.36 (s, 1H, isoxazole-H), 4.60 (s, 2H, -CHOH), and cyclopropyl protons at δ 1.20–1.50 (m). NMR confirms the isoxazole ring (δ 161.8, 102.1) and methanol carbon (δ 58.3) .

- High-Resolution Mass Spectrometry (HRMS) : Calcd for CHNO [M+H]: 140.0712; Found: 140.0708 .

- Melting Point : Typically 365–367 K (determined via capillary method) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL for refinement) are employed for structure solution, leveraging high-resolution data (R-factor < 0.05) .

- Challenges : Twinned crystals or low-resolution data require iterative refinement in SHELXE. For example, cyclopropyl ring puckering and hydroxyl group orientation can be resolved using anisotropic displacement parameters .

Q. What strategies are used to analyze contradictory bioactivity data in structure–activity relationship (SAR) studies?

Methodological Answer: Contradictions in SAR (e.g., varying receptor binding affinities) can arise from assay conditions or substituent effects. Methodological approaches include:

- Longitudinal Analysis : Track activity across multiple assays (e.g., S1P3 receptor binding in ).

- Mediator Variables : Test if steric effects (cyclopropyl vs. methyl groups) or electronic effects (electron-withdrawing substituents) mediate discrepancies .

- Statistical Modeling : Use bootstrapping in structural equation modeling (SEM) to validate effort exertion as a mediator variable in pharmacological outcomes .

Q. Example SAR Table :

| Derivative | Substituent | IC (nM) | Activity Trend |

|---|---|---|---|

| 5-Cyclopropyl | -OH | 12.3 | Agonist (S1P3) |

| 5-Methyl | -OCH | 45.7 | Antagonist |

| 5-Trifluoromethyl | -CN | 8.9 | Mixed |

Q. How can computational methods guide the design of this compound-based ligands?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding modes in target receptors (e.g., S1P3). Focus on hydrogen bonding between the hydroxyl group and Glu .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (GROMACS) to assess cyclopropyl ring rigidity under physiological conditions .

- QSAR Models : Correlate logP (1.04) and PSA (46.26 Ų) with permeability using partial least squares regression .

Q. What experimental designs address discrepancies in metabolic stability data across studies?

Methodological Answer:

- pH-Dependent Studies : Vary methanol content (10–50%) and pH (3.0–7.4) in HPLC retention modeling to simulate gastrointestinal absorption .

- Cross-Validation : Replicate assays in parallel labs using standardized cytochrome P450 isoforms (e.g., CYP3A4) .

- Error Analysis : Apply triangulation with LC-MS/MS and microsomal incubation to distinguish degradation products from metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.